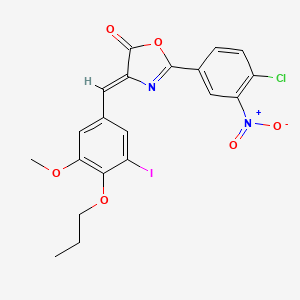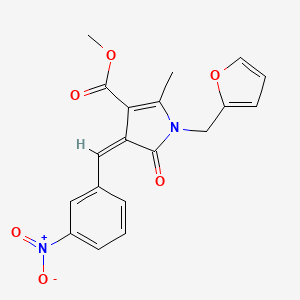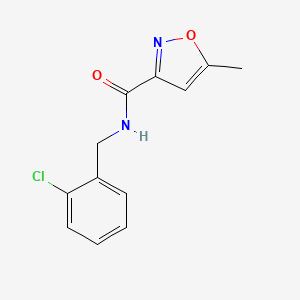![molecular formula C15H11ClF4N2O B4856910 N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4856910.png)
N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea, also known as CFTR inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibits the function of N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea by binding to a specific site on the protein. This binding prevents the transport of chloride ions across cell membranes, which can lead to the reduction of mucus production in the respiratory system. This reduction in mucus production can help to alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been shown to reduce the production of mucus in the respiratory system of individuals with cystic fibrosis. This reduction in mucus production can improve lung function and reduce the risk of lung infections. Additionally, N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitors have been shown to have anti-inflammatory effects, which can further improve lung function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea in lab experiments is its specificity for N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea. This specificity allows researchers to study the function of N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea in a controlled manner. However, one limitation of using N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitors in lab experiments is the potential for off-target effects. N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitors may also affect the function of other ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea. One direction is the development of more potent and selective N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitors. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitors in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, the use of N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitors in combination with other therapies, such as gene therapy, may provide a more effective treatment option for individuals with cystic fibrosis.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in cystic fibrosis. It acts as a N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea inhibitor, which means it can block the function of the cystic fibrosis transmembrane conductance regulator (N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea) protein. N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the N-(3-chloro-4-methylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O/c1-8-2-4-10(7-11(8)16)21-14(23)22-13-6-9(15(18,19)20)3-5-12(13)17/h2-7H,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXJAHCCEFKIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4856847.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4856872.png)

![5-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856883.png)
![4-benzyl-1-[(3,4-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B4856893.png)

![N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4856907.png)
![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B4856914.png)
![3-({[2-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B4856915.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4856924.png)